4-Methoxy-4-methyl-3-oxopentanal

Catalog No.
S13587771
CAS No.
M.F
C7H12O3
M. Wt
144.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Methoxy-4-methyl-3-oxopentanal

Product Name

4-Methoxy-4-methyl-3-oxopentanal

IUPAC Name

4-methoxy-4-methyl-3-oxopentanal

Molecular Formula

C7H12O3

Molecular Weight

144.17 g/mol

InChI

InChI=1S/C7H12O3/c1-7(2,10-3)6(9)4-5-8/h5H,4H2,1-3H3

InChI Key

VAVPRXXHBOMYAM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)CC=O)OC

4-Methoxy-4-methyl-3-oxopentanal is an organic compound characterized by its unique structure, which includes a methoxy group, a methyl group, and a ketone functional group attached to a pentanal backbone. The molecular formula is C7H14O3C_7H_{14}O_3, and it features a carbonyl group (C=O) that contributes to its reactivity and potential applications in various fields. The compound is notable for its role in organic synthesis and its potential biological activities.

Typical of aldehydes and ketones, including:

  • Nucleophilic Addition: The carbonyl carbon can react with nucleophiles, leading to the formation of alcohols or other derivatives.
  • Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
  • Condensation Reactions: It can participate in reactions with amines or alcohols to form imines or acetals, respectively.

The compound's reactivity is influenced by the presence of the methoxy and methyl substituents, which can stabilize or destabilize intermediates formed during these reactions.

The synthesis of 4-Methoxy-4-methyl-3-oxopentanal can be achieved through several methods:

  • Starting from Acetylacetone: Reacting acetylacetone with methanol in the presence of an acid catalyst can yield this compound.
  • Aldol Condensation: A reaction between acetaldehyde and an appropriate ketone under basic conditions may also lead to the formation of this compound.
  • Functional Group Transformations: Existing aldehydes or ketones can be modified through methoxylation or methylation reactions.

These methods highlight the versatility of synthetic routes available for producing this compound.

4-Methoxy-4-methyl-3-oxopentanal finds potential applications in various fields:

  • Flavoring Agents: Due to its pleasant aroma, it may be used in food flavoring.
  • Fragrance Industry: Its chemical properties make it suitable for use in perfumes and scented products.
  • Pharmaceutical Intermediates: It can serve as a precursor for synthesizing more complex medicinal compounds.

Studies on the interactions of 4-Methoxy-4-methyl-3-oxopentanal with other chemicals are essential for understanding its behavior in different environments. For instance:

  • Reactivity with Hydroxyl Radicals: The compound has been investigated for its reaction kinetics with hydroxyl radicals, which are significant in atmospheric chemistry and pollution studies .

Understanding these interactions helps predict the compound's environmental fate and potential health impacts.

Several compounds share structural similarities with 4-Methoxy-4-methyl-3-oxopentanal. Here are some notable examples:

Compound NameMolecular FormulaKey Features
2-MethylpentanalC6H12OC_6H_{12}OSimple aldehyde without additional groups
4-OxopentanalC5H8O2C_5H_{8}O_2Lacks methoxy group; more reactive carbonyl
3-PentanoneC5H10OC_5H_{10}OKetone structure; fewer functional groups
1-Methoxybutan-2-oneC6H12O2C_6H_{12}O_2Contains methoxy but lacks methyl substitution

Uniqueness

4-Methoxy-4-methyl-3-oxopentanal is unique due to its combination of functional groups that influence its reactivity and potential applications. The presence of both a methoxy group and a methyl group adjacent to a carbonyl enhances its chemical properties compared to simpler aldehydes or ketones.

XLogP3

0.1

Hydrogen Bond Acceptor Count

3

Exact Mass

144.078644241 g/mol

Monoisotopic Mass

144.078644241 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-10-2024

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